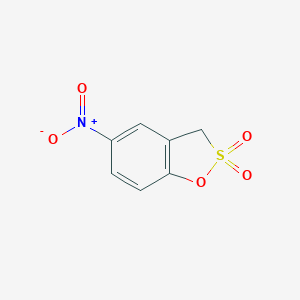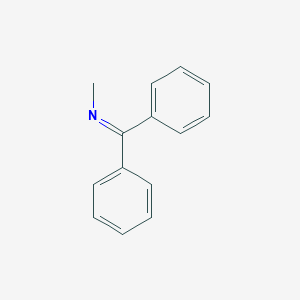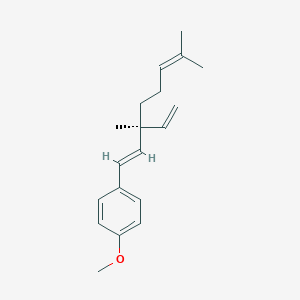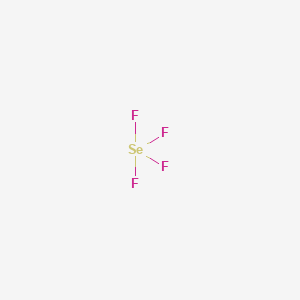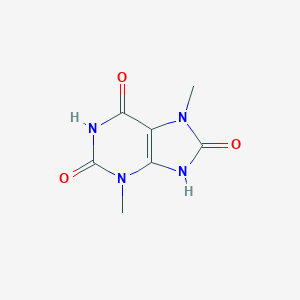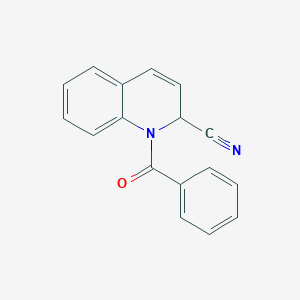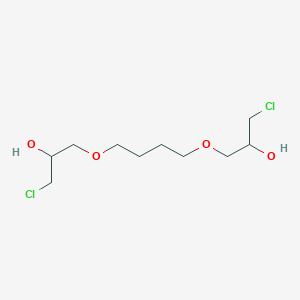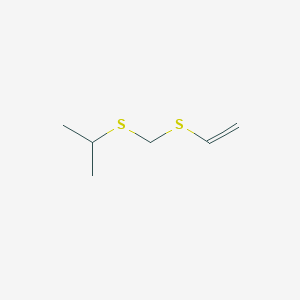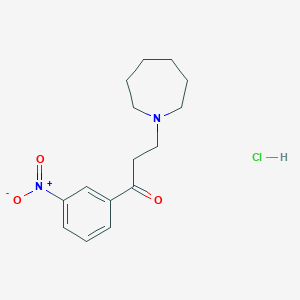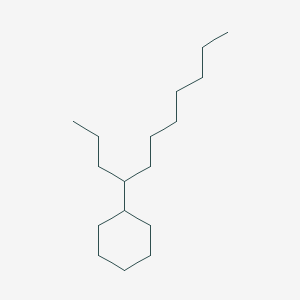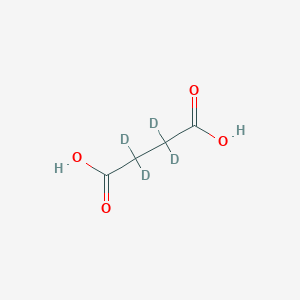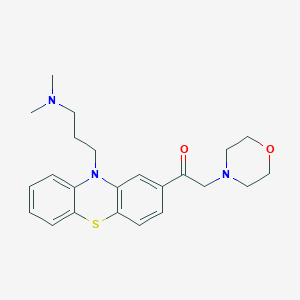
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mécanisme D'action
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- works by reacting with ROS and producing a fluorescent signal that can be detected using fluorescence microscopy. The mechanism of action involves the oxidation of the compound by ROS, which leads to the formation of a fluorescent product.
Effets Biochimiques Et Physiologiques
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- in lab experiments is its ability to detect ROS in live cells. This compound is also relatively easy to synthesize and has good solubility in organic solvents. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells.
Orientations Futures
There are several potential future directions for the use of Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-. One area of research is the development of new fluorescent probes that can detect other reactive species in live cells. Additionally, this compound has shown potential as an inhibitor of protein aggregation, and future research could focus on developing new compounds with improved inhibitory activity. Finally, the antioxidant properties of Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- could be explored further in the context of preventing oxidative stress-related diseases.
Conclusion:
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is a chemical compound that has potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Future research could focus on developing new fluorescent probes, inhibitors of protein aggregation, and exploring the antioxidant properties of this compound further.
Méthodes De Synthèse
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is synthesized using a specific method that involves the reaction of phenothiazine with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and morpholine. The resulting compound is a yellow powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where it is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. This compound has also been used in the study of protein-protein interactions and has shown potential as an inhibitor of protein aggregation.
Propriétés
Numéro CAS |
13065-64-0 |
|---|---|
Nom du produit |
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- |
Formule moléculaire |
C23H29N3O2S |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C23H29N3O2S/c1-24(2)10-5-11-26-19-6-3-4-7-22(19)29-23-9-8-18(16-20(23)26)21(27)17-25-12-14-28-15-13-25/h3-4,6-9,16H,5,10-15,17H2,1-2H3 |
Clé InChI |
TYPDTFWUBJTYNI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4 |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4 |
Autres numéros CAS |
13065-64-0 |
Synonymes |
1-[10-(3-Dimethylaminopropyl)-10H-phenothiazin-2-yl]-2-morpholinoethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



